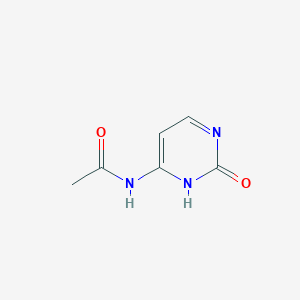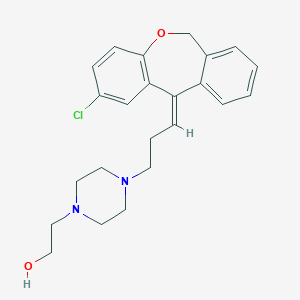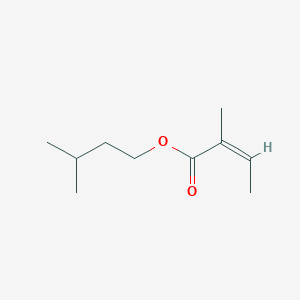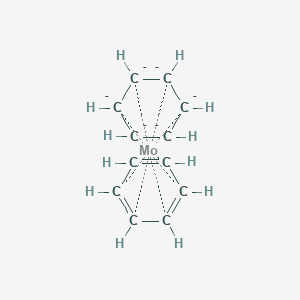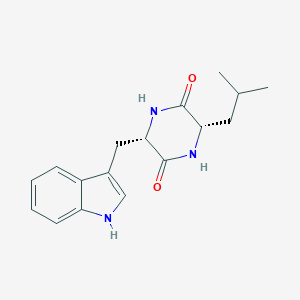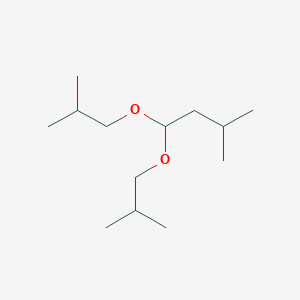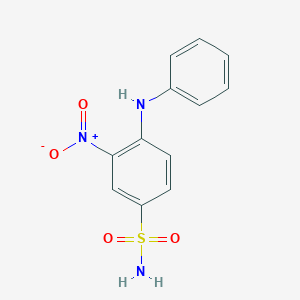
Silicate(2-), hexafluoro-, copper(2+) (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of copper(II) silicate complexes involves reactions like the combination of CuF2·2H2O with ethanolic solutions of ligands, generating SiF62− in situ (Ainscough et al., 1995). Hydrothermal methods have been employed to synthesize open-framework copper silicates (Wang et al., 2005).
Molecular Structure Analysis
The crystal and molecular structure of copper silicate complexes, like [{Cu(HL)H2O}2SiF6]·2H2O, reveals a centrosymmetric dimeric structure with copper atoms displaying distorted square-pyramidal geometry (Ainscough et al., 1995). The structural characterization of copper polysilicate, Cu[SiO3], demonstrates chains of silicate tetrahedra connected by edge-sharing CuO4+2 octahedra (Otto & Meibohm, 1999).
Chemical Reactions and Properties
Copper silicates engage in various chemical reactions, for example, forming stable heterocyclic Cu2+-Schiff base complexes for copper ion detection (Zhan et al., 2019).
Physical Properties Analysis
The physical properties of copper silicates are influenced by their synthesis methods and structural configurations. For instance, copper silicates with different morphologies like amorphous, nanotubes, and MEL exhibit varying textural properties and reducibility (Bawaked & Narasimharao, 2020).
Chemical Properties Analysis
Copper silicates show diverse chemical properties, such as diamagnetic behavior and electron-hole recombination in certain copper precipitates (Estreicher, 1999). They also display catalytic activities, as evidenced in copper-doped silica gels used in various thermochemical treatments (Lutz et al., 1997).
科学研究应用
-
Advanced Catalysis
- Application: Silica nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and the ability to support other catalytic materials .
- Method: The nanoparticles are typically dispersed in the reaction mixture, where they can accelerate the rate of the reaction .
- Results: The use of silica nanoparticles as catalysts can lead to increased reaction rates and improved yields .
-
Drug Delivery
- Application: Silica nanoparticles can be used to deliver drugs to specific locations in the body .
- Method: The drug molecules are loaded onto the nanoparticles, which are then injected into the body. The nanoparticles can be designed to target specific cells or tissues .
- Results: This method can improve the efficacy of the drug and reduce side effects by delivering the drug directly to the target site .
-
Biomedical Applications
- Application: Silica nanoparticles can be used in various biomedical applications, such as imaging and diagnostics .
- Method: The nanoparticles can be functionalized with various molecules to achieve specific properties, such as fluorescence for imaging .
- Results: These nanoparticles can provide high-resolution images and sensitive diagnostic results .
-
Environmental Remediation
-
Wastewater Treatment
- Optical Applications
- Application: Silica nanoparticles can be used in various optical applications due to their unique optical properties .
- Method: The nanoparticles can be incorporated into optical devices or used as tracers in optical imaging .
- Results: This can lead to improved device performance and high-resolution imaging .
-
Agricultural Applications
- Application: Silica nanoparticles can be used to enhance the growth and yield of crops .
- Method: The nanoparticles can be applied to the soil or sprayed onto the plants. They can improve nutrient uptake and protect plants from diseases .
- Results: This can lead to increased crop yields and healthier plants .
-
Energy Storage
- Application: Silica nanoparticles can be used in the fabrication of energy storage devices, such as batteries and supercapacitors .
- Method: The nanoparticles can be incorporated into the electrode materials to improve their performance .
- Results: This can lead to energy storage devices with higher energy densities and longer lifetimes .
未来方向
属性
IUPAC Name |
copper;silicon(4+);hexafluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLKSYCHRKNCU-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper hexafluorosilicate | |
CAS RN |
12062-24-7 |
Source


|
| Record name | Cupric hexafluorosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, copper(2+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


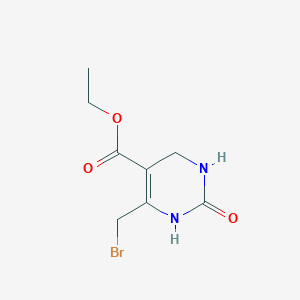
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
